2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
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Overview
Description
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is notable for its unique structural features, which include a chlorophenyl group, an oxadiazole ring, and a benzochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 2-chlorobenzohydrazide and a suitable carboxylic acid derivative under dehydrating conditions can yield the desired oxadiazole ring.
Coupling with Benzochromenone: The oxadiazole intermediate is then coupled with a benzochromenone derivative. This step often involves the use of a coupling reagent such as phosphorus oxychloride (POCl3) or a similar activating agent to facilitate the formation of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the synthesis of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-2-one: Similar structure but with a different position of the oxadiazole ring.
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-4-one: Another positional isomer with variations in the chromenone core.
Uniqueness
The uniqueness of 2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H11ClN2O3 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C21H11ClN2O3/c22-17-8-4-3-7-14(17)19-23-20(27-24-19)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H |
InChI Key |
VCFXTBMUOVJLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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